3-(Tetrazol-5-YL)phenylboronic acid chemical properties
3-(Tetrazol-5-YL)phenylboronic acid chemical properties
An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid: Properties, Reactivity, and Applications
Introduction
3-(Tetrazol-5-yl)phenylboronic acid is a bifunctional organic compound that has emerged as a significant building block in contemporary chemical synthesis. Featuring a phenylboronic acid moiety at the meta-position relative to a 1H-tetrazol-5-yl group, this molecule offers a unique combination of reactivity and structural properties. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the tetrazole ring serves as a crucial pharmacophore and a versatile coordinating ligand. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers in medicinal chemistry, drug discovery, and materials science.[1]
The compound's value lies in the orthogonal reactivity of its two key functional groups. The boronic acid facilitates the strategic formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling, enabling the construction of complex biaryl systems.[1][2] Concurrently, the tetrazole ring, a well-established bioisostere of the carboxylic acid group, imparts desirable physicochemical properties for modulating biological activity, including metabolic stability and receptor binding affinity.[3] This dual functionality makes it an invaluable intermediate for synthesizing novel therapeutic agents and advanced materials.[1]
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-(Tetrazol-5-yl)phenylboronic acid are summarized below, providing essential data for experimental design and characterization.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 775351-30-9 | [4][5][6][7][8] |
| Molecular Formula | C₇H₇BN₄O₂ | [1][4][6][9][10] |
| Molecular Weight | 189.97 g/mol | [1][4][6][11] |
| Appearance | White to off-white solid/powder | [1][12] |
| Density | 1.51 g/cm³ | [5][12] |
| Boiling Point | 517.4°C at 760 mmHg | [5] |
| Flash Point | 266.7°C | [5] |
| InChI Key | XMJKBDSKRITXBW-UHFFFAOYSA-N | [4][9] |
| SMILES | OB(O)C1=CC=CC(C2=NN=NN2)=C1 | [4][9] |
Molecular Structure
The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)₂] and a tetrazole ring [-CN₄H] at the 1 and 3 positions, respectively.
Caption: Molecular structure of 3-(Tetrazol-5-yl)phenylboronic acid.
Spectroscopic Profile
While specific spectra depend on the solvent and instrument, the expected characteristics are outlined below. These are critical for reaction monitoring and quality control.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (~7.5-8.5 ppm).Acidic Protons: Broad singlets for the boronic acid -OH groups and the tetrazole N-H proton. These signals are exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (~125-140 ppm).Tetrazole Carbon: A distinct signal for the carbon atom within the tetrazole ring, typically downfield. |
| IR Spectroscopy | O-H Stretch: Broad band around 3200-3400 cm⁻¹ from the B(OH)₂ group.N-H Stretch: Band around 3000-3300 cm⁻¹, potentially overlapping with O-H.[3]Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.C=C, C=N, N=N Stretches: A series of bands in the 1480-1570 cm⁻¹ region.[3]B-O Stretch: Strong band typically found around 1350 cm⁻¹.Tetrazole Ring Vibrations: Skeletal vibrations in the 1010-1200 cm⁻¹ range.[3] |
Reactivity and Synthetic Applications
The utility of 3-(Tetrazol-5-yl)phenylboronic acid stems from the distinct reactivity of its boronic acid and tetrazole functionalities.
The Boronic Acid Moiety: A Gateway to C-C Bonds
The boron atom in a boronic acid is sp² hybridized and possesses an empty p-orbital, rendering it a weak Lewis acid.[13] This electronic structure is central to its role in one of the most powerful reactions in organic synthesis: the Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples the phenyl group of the boronic acid with an organohalide (or triflate).[14][15] It is a highly efficient method for forming biaryl linkages, which are common motifs in pharmaceuticals.[1][2] The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15] The presence of a base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species.
The Tetrazole Ring: A Versatile Pharmacophore
The 1H-tetrazol-5-yl group is a key feature for medicinal chemistry applications.[3]
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Bioisosterism: It is widely recognized as a non-classical bioisostere of the carboxylic acid group. Its similar pKa, planar structure, and ability to act as a hydrogen bond donor allow it to mimic the interactions of a carboxylate group with biological targets, often with improved metabolic stability and oral bioavailability.
-
Coordination Chemistry: The deprotonated tetrazolate anion can coordinate to metal ions through its multiple nitrogen atoms, making it useful in the design of metal-organic frameworks (MOFs) and other advanced materials.[3][16]
Key Applications
-
Drug Development: Serves as a key intermediate in the synthesis of pharmaceuticals, particularly for developing drugs that target specific biological pathways.[1] Its structure is integral to potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO).[2]
-
Organic Synthesis: Acts as a versatile building block for constructing complex molecular architectures beyond biaryls.[1]
-
Materials Science: Used in the creation of advanced materials, such as sensors and catalysts, leveraging the unique electronic and coordinating properties of the molecule.[1]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and equipment.
Illustrative Synthesis via [2+3] Cycloaddition
The synthesis of tetrazoles from organonitriles via a [2+3] cycloaddition with an azide source is a well-established and convenient method.[3]
Caption: General workflow for synthesizing the title compound.
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanophenylboronic acid (1 equivalent) in dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, ~1.5 equivalents) and ammonium chloride (NH₄Cl, ~1.5 equivalents).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully acidify the reaction mixture with aqueous HCl (e.g., 1 M) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(Tetrazol-5-yl)phenylboronic acid.
Causality Note: The use of an azide source and heat drives the [2+3] cycloaddition reaction, converting the nitrile group into the thermodynamically stable tetrazole ring. Acidification during workup is necessary to protonate the tetrazolate anion and ensure the precipitation of the neutral product.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for coupling 3-(Tetrazol-5-yl)phenylboronic acid with an aryl bromide.
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
Protocol:
-
Reaction Setup: To an oven-dried flask, add the aryl bromide (1 eq), 3-(Tetrazol-5-yl)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2-3 eq).[15][17]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's completion using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Self-Validating System Note: The success of this protocol is validated by monitoring the disappearance of starting materials and the appearance of the product spot on TLC. Final validation requires full characterization of the purified product by NMR and Mass Spectrometry to confirm its structure and purity.
Stability, Handling, and Safety
Proper handling and storage are critical for maintaining the integrity and safety of this reagent.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 0-8°C is recommended.[1][11]
-
Stability: Boronic acids are generally stable solids but can be susceptible to oxidation.[13] They can also undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating or under vacuum. This equilibrium is typically reversible in the presence of water.
-
Safety Precautions:
-
Hazards: Classified as Acute Toxicity 4 (Oral) and causes skin and serious eye irritation.[4][18][19] May cause respiratory irritation.[18][19] The GHS pictogram is GHS07 (Exclamation mark).[4]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
-
Conclusion
3-(Tetrazol-5-yl)phenylboronic acid is a powerful and versatile reagent for chemical research. Its unique bifunctional nature—combining the robust C-C bond-forming capability of a boronic acid with the valuable pharmacophoric properties of a tetrazole ring—makes it an indispensable tool in drug discovery and materials science. Understanding its chemical properties, reactivity, and handling requirements allows researchers to fully exploit its potential in the synthesis of novel and complex molecular architectures.
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